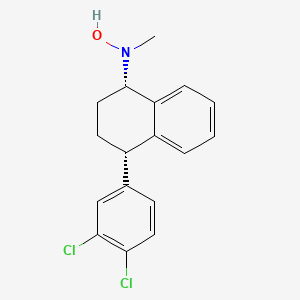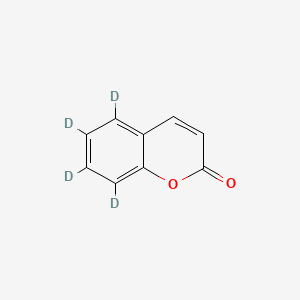
Coumarin-d4
説明
Coumarin-d4 is a deuterium-labeled version of Coumarin . It is the primary bioactive ingredient in Radix Glehniae, named Beishashen in China, which possesses many pharmacological activities, including anticancer, anti-inflammation, and antivirus activities . It is also found in tonka beans, lavender oil, woodruff, and sweet clover .
Synthesis Analysis
Coumarin-fused-coumarins have attracted significant attention due to their boundless applications in interdisciplinary areas. Various synthetic pathways have been developed to construct novel coumarin-fused-coumarin analogues by the fusion of modern methodologies with a classical Pechmann reaction or Knoevenagel condensation . Recent advances in the one-pot synthesis of coumarin derivatives from different starting materials using nanoparticles have also been reported .Molecular Structure Analysis
The structural analysis revealed that the coumarin moiety exhibits planarity in all the compounds with average dihedral angles of 1.71 (2)° between the pyran and fused benzene rings and 9.40 (9)° between the benzopyran and terminal benzene rings .Chemical Reactions Analysis
Coumarin-fused-coumarins have attracted significant attention due to their boundless applications in interdisciplinary areas. Various synthetic pathways have been developed to construct novel coumarin-fused-coumarin analogues by the fusion of modern methodologies with a classical Pechmann reaction or Knoevenagel condensation .科学的研究の応用
Versatile Biological Activities : Coumarin, as a scaffold, is extensively found in nature and shows a broad range of biological activities. It's widely used in medicinal chemistry, agrochemicals, cosmetics, and fragrances due to its ability to interact with various enzymes and receptors. The structure of coumarin allows for easy synthesis and modification, which aids in designing new compounds for treating various diseases (Annunziata et al., 2020).
Anti-Cancer Properties : Coumarin derivatives have shown potential in cancer treatment. For example, 7,8-diacetoxy-4-methylcoumarin and its derivative exhibited anti-cancer effects in human lung adenocarcinoma cell lines, primarily through apoptosis induction, mitochondrial disruption, and activation of caspases (Goel et al., 2009).
Breast Cancer Pharmacotherapy : Several coumarin-based compounds, including furanocoumarins and pyranocoumarins, have been explored for their therapeutic potential in breast cancer. These derivatives have shown effectiveness as estrogen receptor modulators and in inhibiting enzymes like sulfatase and aromatase, crucial in breast cancer development (Musa et al., 2008).
Cytotoxic and Antioxidant Properties : The synthesis of novel coumarin derivatives like 6-ethoxy-4-methylcoumarin has demonstrated slight cytotoxic effects and antioxidant activities at specific concentrations, indicating potential for medicinal applications (Çelikezen et al., 2020).
Binding Mechanism with Human Serum Albumin : Coumarin derivatives' interaction with human serum albumin (HSA) has been studied, providing insights into their potential as therapeutic agents for various diseases. These studies help in understanding the stability and conformational changes in HSA upon binding of coumarin derivatives (Garg et al., 2013).
Anti-Inflammatory Properties : In vitro and in vivo studies on coumarins have shown potential anti-inflammatory effects by inhibiting various inflammatory mediators and pathways. This suggests coumarins could be promising candidates for developing new anti-inflammatory drugs (Mello & Fröde, 2018).
Anticancer Drug Development : Some coumarin derivatives, like 3,5-dimethyl-7H-furo[3,2-g]chromen-7-one, have shown strong cytotoxicity against specific cancer cell lines, indicating their potential as effective therapeutic agents in cancer therapy (Sun et al., 2011).
Antipsychotic Properties : Coumarin derivatives have been explored for their potential as antipsychotic agents, showing promising results in animal models and indicating their potential in treating schizophrenia (Chen et al., 2013).
作用機序
Target of Action
Coumarin-d4, a deuterated compound of Coumarin , is a highly promising pharmacophore for the development of novel anticancer drugs . It primarily targets Cytochrome P450 2A6 in humans . This enzyme plays a crucial role in the metabolism of xenobiotics and drugs in the body.
Mode of Action
The unique chemical structure of Coumarin facilitates binding to various targets through hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions . As a fluorophore, it plays a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .
Biochemical Pathways
The biosynthesis of Coumarin involves several key genes and intermediate metabolites . One of the key genes, S8H, is involved in the hydroxylation at the C-8 position of scopoletin to yield fraxetin . This process is part of the larger coumarin biosynthesis pathway, which is crucial for the production of coumarin and its derivatives .
Pharmacokinetics
Upon oral ingestion of Coumarin, human plasma samples show that, despite almost full absorption, only 2 to 6% of the drug enters the bloodstream . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Coumarin are still under investigation .
Result of Action
Coumarin and its derivatives have demonstrated various applications in the development of fluorescent chemosensors for molecular imaging, analytical, bioorganic, and materials chemistry . They have also shown potential in treating various ailments, including cancer, metabolic, and degenerative disorders .
Action Environment
The action, efficacy, and stability of Coumarin can be influenced by various environmental factors. For instance, the fluorescence behavior of Coumarin, characterized by its distinct chemical structure consisting of a benzene ring fused to an α-pyrone ring, is exhibited upon excitation with ultraviolet (UV) light . This intrinsic property has propelled Coumarins into the spotlight as versatile fluorophores with wide-ranging applications in science and technology .
将来の方向性
Coumarin is a highly promising pharmacophore for the development of novel anticancer drugs . The recent development of coumarin derivatives and their application as novel anticancer drugs have been highlighted in the literature . Determination of important structural features around the coumarin core may help researchers design and develop new analogues with a strong anticancer effect and reduce the potential side effects of existing therapeutics .
生化学分析
Biochemical Properties
Coumarin-d4 plays a significant role in biochemical reactions due to its structural similarity to natural coumarin. It interacts with various enzymes, proteins, and other biomolecules. One of the primary enzymes it interacts with is cytochrome P450, particularly CYP2E1, which is involved in its metabolism . This compound undergoes hydroxylation and other modifications catalyzed by these enzymes, leading to the formation of various metabolites. These interactions are crucial for understanding the metabolic fate of coumarin and its derivatives in biological systems.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, coumarin derivatives, including this compound, have cytotoxic and cytostatic effects on cancer cell lines such as Hep2, A549, and MCF7 . These effects include inhibition of cell proliferation, induction of apoptosis, and disruption of cell cycle phases. This compound’s impact on cellular metabolism is also significant, as it can alter the metabolic flux and levels of key metabolites.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. This compound binds to cytochrome P450 enzymes, leading to its hydroxylation and subsequent formation of reactive metabolites . These metabolites can interact with cellular components, causing oxidative stress and triggering apoptotic pathways. Additionally, this compound can inhibit or activate specific enzymes, leading to changes in gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Its stability and degradation are influenced by various factors, including the presence of metabolic enzymes and environmental conditions . Studies have shown that repeated administration of this compound can lead to changes in its pharmacokinetics and subcellular localization of CYP2E1, contributing to resistance to coumarin-induced hepatic necrosis . Long-term effects on cellular function have also been observed, including bile duct damage and reduced hepatocellular damage.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits therapeutic effects, such as anticancer and anti-inflammatory activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and bile duct damage . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes . It undergoes hydroxylation and other modifications, leading to the formation of metabolites such as melilotic acid and 2,3-dihydroxyphenylpropionic acid . These metabolic pathways are crucial for understanding the compound’s biological activity and potential therapeutic applications.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins, such as ATP-binding cassette (ABC) transporters, which facilitate its exudation and distribution . The compound’s localization and accumulation within specific tissues are influenced by these interactions, affecting its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. Studies have shown that this compound can accumulate within the endoplasmic reticulum of hepatocytes after repeated administration . This localization is influenced by changes in the subcellular distribution of CYP2E1 and other enzymes involved in its metabolism. The targeting signals and post-translational modifications of this compound direct it to specific compartments, impacting its biological effects.
特性
IUPAC Name |
5,6,7,8-tetradeuteriochromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGHJZDHTFUPRJ-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C=CC(=O)O2)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718717 | |
| Record name | (5,6,7,8-~2~H_4_)-2H-1-Benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
185056-83-1 | |
| Record name | (5,6,7,8-~2~H_4_)-2H-1-Benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-1-Benzopyran-2-one-5,6,7,8-d4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




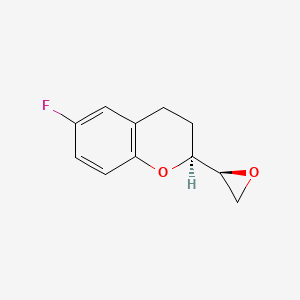
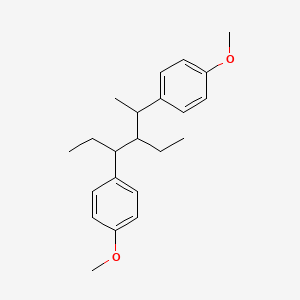
![2-[(2S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate](/img/structure/B588461.png)
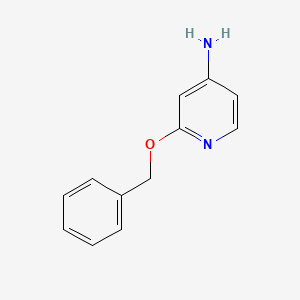
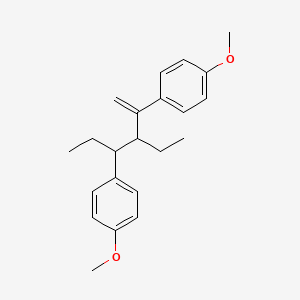

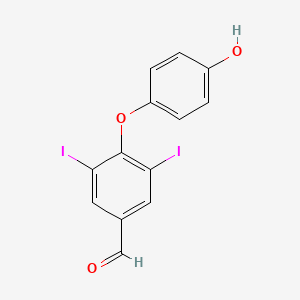
![N-[2-(Propan-2-yl)phenyl]methanediimine](/img/structure/B588473.png)
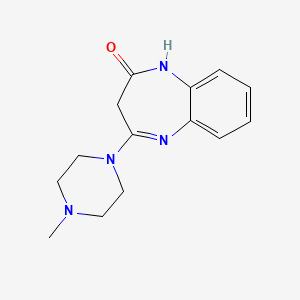
![3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid Methyl Ester](/img/structure/B588475.png)
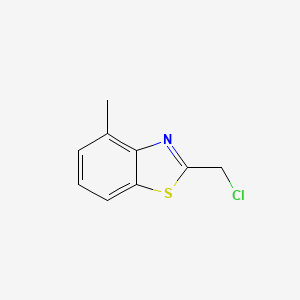
![3-Des[2-(Dimethylamino)ethyl] Zolmitriptan Acetonitrile](/img/structure/B588478.png)
